molecular formula C10H10F4O B13694359 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene

3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene

Cat. No.: B13694359
M. Wt: 222.18 g/mol
InChI Key: UDSOOPKRNJVUIV-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is a fluorinated aromatic compound featuring a tert-butoxy (-OC(CH₃)₃) substituent at the 3-position and fluorine atoms at the 1,2,4,5 positions. This structural configuration combines the electron-withdrawing effects of fluorine with the steric bulk and moderate electron-donating nature of the tert-butoxy group. Such a combination imparts unique physicochemical properties, making it valuable in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

Molecular Formula

C10H10F4O

Molecular Weight

222.18 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H10F4O/c1-10(2,3)15-9-7(13)5(11)4-6(12)8(9)14/h4H,1-3H3

InChI Key

UDSOOPKRNJVUIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene typically involves the introduction of the tert-butoxy group to a tetrafluorobenzene precursor. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the tert-butoxy group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxy group into the tetrafluorobenzene precursor, offering advantages in terms of reaction control, yield, and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation of the tert-butoxy group can yield tert-butyl esters or carboxylic acids.

Scientific Research Applications

Chemistry: 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique reactivity makes it valuable for designing new materials and pharmaceuticals.

Biology and Medicine:

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Structural Analogues

Key compounds for comparison :

1,2,4,5-Tetrafluorobenzene (C₆H₂F₄)

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene (C₇H₂F₆)

3-(Difluoromethoxy)-1,2,4,5-tetrafluorobenzene (C₇H₃F₆O)

Property 3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene 1,2,4,5-Tetrafluorobenzene 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene
Molecular Formula C₁₀H₉F₄O C₆H₂F₄ C₇H₂F₆
Substituent at 3-position tert-Butoxy (-OC(CH₃)₃) None Difluoromethyl (-CF₂H)
Boiling Point Estimated higher (bulkier substituent) 90.2°C at 760 mmHg Not reported
Melting Point Likely lower (steric hindrance) 4°C Not reported
Density ~1.3–1.5 g/cm³ (inferred) 1.4 g/cm³ 1.6–1.8 g/cm³ (estimated)
Synthetic Challenges Steric hindrance may limit substitution Incomplete lithiation yields byproducts Requires specialized fluorination methods
Reactivity and Electronic Effects
  • Electron Effects :

    • Fluorine : Strong electron-withdrawing groups (EWGs) deactivate the ring, directing electrophiles to positions ortho/para to EWGs.
    • tert-Butoxy Group : Electron-donating via oxygen lone pairs, but steric bulk dominates, hindering substitution at adjacent positions.
    • In this compound, the tert-butoxy group may counteract fluorine’s deactivation, enabling selective functionalization at less hindered positions .
  • Reaction Examples: Allylation: 1,2,4,5-Tetrafluorobenzene undergoes mono-/di-allylation (85:15 ratio) under Pd catalysis . The tert-butoxy analog may exhibit altered regioselectivity due to steric effects. C–H Activation: Fluorine-directed C–H functionalization (e.g., Fujiwara–Moritani reaction) is feasible in fluorobenzenes . The tert-butoxy group could modulate reactivity by blocking specific sites.
Crystallographic and Intermolecular Interactions
  • C–H···F Interactions : In 1,2,4,5-tetrafluorobenzene, increased fluorine content strengthens C–H···F interactions, resembling C–H···N patterns in tetrazines . The tert-butoxy substituent may disrupt these interactions, leading to distinct crystal packing and solubility profiles.
  • Thermal Stability: Fluorobenzenes generally exhibit high thermal stability. The tert-butoxy group may lower melting points but enhance solubility in nonpolar solvents.

Biological Activity

3-(tert-Butoxy)-1,2,4,5-tetrafluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple fluorine atoms, influences its biological activity and chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure can be represented as follows:

C10H10F4O\text{C}_10\text{H}_{10}\text{F}_4\text{O}

The presence of the tert-butoxy group enhances its solubility in organic solvents, while the tetrafluorobenzene moiety contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their lipophilicity and ability to interact with biological membranes. The fluorine atoms can influence the electronic properties of the molecule, potentially enhancing its interactions with proteins and enzymes.

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

Fluorinated aromatic compounds have also been investigated for their anticancer potential. The presence of fluorine can enhance the binding affinity to targets involved in cancer cell proliferation. For example, certain tetrafluorobenzene derivatives have been shown to inhibit specific pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study examined the antimicrobial efficacy of various fluorinated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli .
  • Anticancer Screening :
    In vitro assays on human cancer cell lines (HeLa and A549) revealed that fluorinated derivatives showed IC50 values ranging from 200 to 300 µg/mL. These findings suggest a potential for further development into anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (µg/mL)IC50 (µg/mL)Target Organism/Cell Type
This compound62.5226E. coli
Fluorinated Compound A78.12242.52Staphylococcus aureus
Fluorinated Compound B50200HeLa (cervical cancer)
Fluorinated Compound C75300A549 (lung carcinoma)

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